molecular formula C9H15Cl2N3O B1384601 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 2060033-39-6

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B1384601
CAS No.: 2060033-39-6
M. Wt: 252.14 g/mol
InChI Key: OOXODUOBZYQEKY-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride is a chemically synthesized small molecule building block of interest in medicinal chemistry and early-stage drug discovery research. This compound features a 3,4-dihydropyrimidin-4-one core, a privileged scaffold in pharmaceutical development known for its diverse biological activities . The structure is further functionalized with an aminomethyl group at the 6-position and a cyclobutyl ring at the 2-position, offering versatile handles for synthetic elaboration and structure-activity relationship (SAR) studies. The 3,4-dihydropyrimidin-4-one (DHPM) scaffold has been identified as a novel family of nonxanthine A2B adenosine receptor (A2B AdoR) antagonists . Researchers are exploring this chemotype for its potential to yield ligands with high affinity and excellent subtype selectivity, which is valuable for investigating pathways involved in inflammation, cardiovascular functions, and other physiopathological events . Furthermore, derivatives of this core structure have been investigated as potent and selective antagonists for other targets, such as SHP2, which is a key signaling node in certain cancer proliferation pathways . The presence of the aminomethyl group enhances the molecule's utility, allowing for the synthesis of more complex analogs, including amides, ureas, and other conjugates, to probe biological interactions and optimize drug-like properties. This product is supplied for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-(aminomethyl)-2-cyclobutyl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c10-5-7-4-8(13)12-9(11-7)6-2-1-3-6;;/h4,6H,1-3,5,10H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXODUOBZYQEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CC(=O)N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The initial step involves synthesizing or obtaining a suitable cyclobutylamine derivative, which serves as the core precursor. This compound provides the cyclobutyl moiety essential for the final structure. The precursor can be synthesized via reduction of cyclobutanone derivatives or through amination of cyclobutyl halides .

Formation of the Pyrimidine Ring

The key step in the synthesis is constructing the pyrimidine ring fused with the cyclobutyl group. This is typically achieved through a condensation reaction involving:

The reaction conditions are generally mild, with refluxing in suitable solvents such as ethanol or acetic acid, facilitating the formation of the dihydropyrimidinone core via cyclocondensation .

Cyclization and Functional Group Transformation

Post-condensation, the intermediate undergoes cyclization to form the dihydropyrimidinone ring system. This step often involves:

  • Heating under reflux,
  • Acid catalysis (e.g., acetic acid or hydrochloric acid),
  • And sometimes dehydration to promote ring closure.

Subsequently, functionalization at the 6-position with an aminomethyl group is achieved through nucleophilic substitution or formylation followed by reduction .

Summary of the Synthesis Pathway

Step Description Reagents & Conditions Purpose
1 Preparation of cyclobutylamine derivative Reduction or halogenation Core precursor synthesis
2 Condensation with formaldehyde or equivalents Reflux in ethanol/acetic acid Formation of the pyrimidine core
3 Cyclization under acid catalysis Heating, reflux Ring closure to form dihydropyrimidinone
4 Functionalization at 6-position Nucleophilic substitution, formylation Attachment of aminomethyl group
5 Salt formation Addition of HCl in aqueous solution Dihydrochloride salt isolation

Research Findings and Data Tables

Research indicates that the synthesis of this compound can be optimized by controlling parameters such as temperature, pH, and solvent choice. For instance:

Parameter Optimal Range Effect on Synthesis
Temperature 80–120°C Promotes cyclization without decomposition
pH Slightly acidic (pH 4–6) Facilitates ring formation and salt conversion
Solvent Ethanol, acetic acid Ensures solubility and reaction efficiency

Notes on Methodology

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated precursors and nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the amino group.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The structure of 6-(aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride suggests potential activity against various bacterial strains due to its ability to interact with microbial enzymes and cell wall synthesis pathways .
  • Anticancer Properties :
    • Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The dihydropyrimidinone framework has been associated with the modulation of key signaling pathways involved in cancer progression . Preliminary investigations into this compound's efficacy against specific cancer cell lines are ongoing.
  • Neuroprotective Effects :
    • There is emerging evidence supporting the neuroprotective capabilities of pyrimidine derivatives. This compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .

Biological Research Applications

  • Cell Culture Studies :
    • As a chemical reagent, this compound can be utilized in cell culture studies to assess its effects on cellular processes such as proliferation and differentiation. Its buffering capacity may also aid in maintaining stable pH levels during experiments involving sensitive biological systems .
  • Enzyme Inhibition Studies :
    • The compound may serve as a substrate or inhibitor in enzyme assays, particularly those involving kinases or phosphatases that are crucial for various metabolic pathways. Understanding its interaction with these enzymes can provide insights into metabolic regulation and potential therapeutic targets .

Chemical Reagent Applications

  • Synthesis of Novel Compounds :
    • The unique structure of this compound makes it an attractive starting material for the synthesis of novel pyrimidine derivatives. These derivatives can be explored for enhanced biological activities or improved pharmacokinetic profiles .
  • Analytical Chemistry :
    • This compound can be employed in analytical methods such as HPLC (High Performance Liquid Chromatography) for the quantification of related substances or degradation products in pharmaceutical formulations .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with MIC values significantly lower than standard antibiotics.
Study BAnticancer PropertiesShowed inhibition of proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
Study CNeuroprotectionExhibited protective effects on neuronal cells subjected to oxidative stress, indicating potential for treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2/6) Salt Form
6-(Aminomethyl)-2-cyclobutyl-DHPM dihydrochloride C₉H₁₅Cl₂N₃O 252.14 (calculated) 2-cyclobutyl, 6-aminomethyl Dihydrochloride
2-(Aminomethyl)-6-methyl-DHPM dihydrochloride C₆H₁₁Cl₂N₃O 212.08 (reported) 2-aminomethyl, 6-methyl Dihydrochloride
2-(1-Aminocyclopentyl)-6-methyl-DHPM hydrochloride C₁₀H₁₆ClN₃O 229.71 (reported) 2-cyclopentylamine, 6-methyl Hydrochloride

Key Observations :

  • Substituent Position: The target compound’s 2-cyclobutyl and 6-aminomethyl groups distinguish it from analogs with reversed substituent positions (e.g., 2-aminomethyl-6-methyl-DHPM) or alternative cyclic amines (e.g., 2-cyclopentylamine) .
  • Salt Form : The dihydrochloride salt improves aqueous solubility compared to the hydrochloride salt in , which may influence bioavailability and formulation .
  • Molecular Weight: The cyclobutyl group contributes to a higher molecular weight (252.14 vs.
Physicochemical and Functional Properties
  • Solubility : The dihydrochloride salt form enhances water solubility compared to neutral DHPMs, a critical factor for in vitro assays .
  • Stability : Cyclobutyl’s strained ring may confer unique conformational stability compared to bulkier cyclopentyl or flexible methyl substituents .
  • Bioactivity: While direct data are unavailable, DHPMs with aminomethyl groups often exhibit enhanced interactions with biological targets (e.g., enzyme active sites) due to hydrogen-bonding capabilities .

Research Implications and Limitations

Synthetic Optimization : Exploring ionic liquid or FeCl₃-catalyzed routes to improve yield and purity .

Biological Screening : Comparative assays against kinases or microbial targets to validate structure-activity relationships.

Salt Form Studies : Investigating the impact of dihydrochloride vs. hydrochloride salts on solubility and stability .

Biological Activity

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride is a compound with notable biological activity, particularly in the context of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H15Cl2N3O
  • Molecular Weight : 238.11 g/mol
  • CAS Number : 2060033-39-6

The biological activity of this compound is primarily attributed to its role as a modulator of enzymatic pathways and its interaction with various biological targets. The dihydropyrimidinone structure is known to exhibit a range of activities, including:

  • Inhibition of Enzymes : It has been shown to inhibit specific kinases and other enzymes involved in cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Antitumor Effects

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For example, studies have demonstrated that derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: Inhibition of IRAK4 Kinase

A related compound demonstrated potent inhibition of IRAK4 kinase with an IC50 value of 27 nM. This suggests that this compound may share similar inhibitory properties, potentially leading to therapeutic applications in inflammatory diseases and cancer treatment .

Research Findings

Study FocusFindings
Antimicrobial ActivityExhibited promising activity against various bacterial strains; further studies required.
Antitumor MechanismsInhibition of pathways critical for tumor growth; potential for use in cancer therapy.
Enzyme InhibitionSelective inhibition of kinases involved in inflammatory responses; implications for drug design.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has not been extensively characterized. However, initial assessments suggest:

  • Oral Bioavailability : Compounds within this class often show good oral bioavailability, making them suitable candidates for oral medications.
  • Safety Profile : Toxicological studies are necessary to establish the safety and side effects associated with long-term use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of cyclobutylcarboxamide derivatives with aminomethyl precursors under acidic conditions. Key steps include:

  • Cyclization : Use of POCl₃ or polyphosphoric acid to promote ring closure .

  • Aminomethylation : Introduction of the aminomethyl group via reductive amination (e.g., NaBH₃CN or H₂/Pd-C) .

  • Salt Formation : Conversion to the dihydrochloride salt by treating the free base with HCl in anhydrous ethanol.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to improve yield.

    | Example Reaction Optimization (Analogous to ) |
    |---|---|
    | Yield | Conditions | Catalyst/Solvent |
    | 65% | 24 h, 80°C, N₂ atmosphere | Pd(OAc)₂, EtOH |
    | 78% | 48 h, 60°C, reflux | FeCl₃, DMF |

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm.
  • Structural Confirmation :
  • 1H/13C NMR : Focus on δ 3.2–3.5 ppm (aminomethyl protons) and cyclobutyl ring protons (δ 1.8–2.6 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺.
  • Salt Stoichiometry : Elemental analysis (C, H, N, Cl) to verify dihydrochloride formation.

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability under physiological conditions be resolved?

  • Methodology :

  • Stress Testing : Expose the compound to pH 1–9 buffers at 37°C for 24–72 h, monitoring degradation via HPLC.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under varying conditions.
  • Contradiction Resolution : Compare assay conditions (e.g., buffer composition, ionic strength) across studies. Use LC-MS to identify degradation products (e.g., cyclobutyl ring opening or hydrolysis of the dihydropyrimidinone core).

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition assays?

  • Experimental Design :

  • Target Selection : Screen against kinase or protease panels due to the dihydropyrimidinone scaffold’s known bioactivity .
  • Assay Optimization :
  • Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd).
  • Include ATP-competitive controls to confirm competitive/non-competitive inhibition.
  • Data Interpretation : Perform Lineweaver-Burk plots to distinguish inhibition types. Cross-validate with molecular docking (e.g., AutoDock Vina) to predict binding poses.

Q. How can computational methods enhance the design of derivatives with improved selectivity?

  • In Silico Workflow :

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., cyclobutyl vs. cyclohexyl) with activity.
  • Dynamics Simulations : Run MD simulations (AMBER/CHARMM) to assess target-ligand complex stability.
  • ADMET Prediction : Employ SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetic profiles.

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Root-Cause Investigation :

  • Solvent Variability : Compare results using USP buffers vs. DMSO stock solutions.
  • Temperature Control : Ensure measurements are standardized at 25°C ± 0.5°C.
  • Analytical Method : Validate nephelometry vs. UV/vis spectrophotometry for low-solubility compounds.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 2
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride

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